molecular formula C12H15BrN2O B2528055 N-(4-bromophenyl)piperidine-1-carboxamide CAS No. 60465-14-7

N-(4-bromophenyl)piperidine-1-carboxamide

Cat. No.: B2528055
CAS No.: 60465-14-7
M. Wt: 283.169
InChI Key: LNBWMZSSEJQSNM-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)piperidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is not available in the public domain, its structure, featuring a piperidine ring linked to a 4-bromophenyl group via a carboxamide bridge, is a common pharmacophore in drug discovery. Piperidine-carboxamide derivatives are frequently explored as key scaffolds in the synthesis of protease inhibitors . For instance, closely related piperidine-3-carboxamide and piperidine-4-carboxamide analogs have been designed, synthesized, and evaluated as potent inhibitors of cathepsin K, a cysteine peptidase that plays a major role in bone resorption and is a promising therapeutic target for treating osteoporosis . In such studies, the bromophenyl moiety can contribute to the molecule's activity by engaging in hydrophobic interactions within the enzyme's active site . The synthesis of similar 1-(4-bromophenyl)piperidine compounds often involves catalytic coupling reactions, highlighting the utility of this structural motif as an intermediate in complex organic synthesis . This product is intended for research purposes such as building block synthesis, library development, and biochemical screening. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWMZSSEJQSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60465-14-7
Record name 1-((4-BROMOPHENYL)CARBAMOYL)PIPERIDINE
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Synthetic Methodologies and Strategic Chemical Transformations of N 4 Bromophenyl Piperidine 1 Carboxamide

Retrosynthetic Analysis and Rational Design of Precursor Molecules

Retrosynthetic analysis of N-(4-bromophenyl)piperidine-1-carboxamide reveals two primary and logical disconnection points at the carbon-nitrogen (C-N) bonds of the central carbonyl group. This leads to two main synthetic strategies based on the formation of the urea (B33335) linkage.

Strategy A involves the disconnection between the carbonyl carbon and the piperidine (B6355638) nitrogen. This approach identifies piperidine and a reactive derivative of 4-bromoaniline (B143363), specifically 4-bromophenyl isocyanate, as the key precursors. The isocyanate serves as an electrophilic carbonyl source that readily reacts with the nucleophilic secondary amine of the piperidine ring.

Strategy B focuses on the disconnection between the carbonyl carbon and the nitrogen of the 4-bromophenyl group. This pathway suggests 4-bromoaniline and an activated carbonyl derivative of piperidine, such as piperidine-1-carbonyl chloride, as the precursor molecules. In this scenario, the 4-bromoaniline acts as the nucleophile attacking the electrophilic carbamoyl (B1232498) chloride.

The rational design of these precursors is straightforward.

4-Bromoaniline : This is a commercially available compound, often synthesized by the bromination of aniline (B41778). nih.gov To control selectivity and avoid multiple brominations, the amino group is typically protected as an acetanilide (B955) before the electrophilic substitution, followed by deprotection. nih.gov

Piperidine : A common and readily available cyclic secondary amine.

4-Bromophenyl isocyanate : This key intermediate is typically synthesized from 4-bromoaniline. rsc.org A common laboratory and industrial method involves the reaction of the aniline with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). rsc.org This precursor is a stable, albeit reactive, compound that can be purchased from various suppliers. researchgate.netnih.govmdpi.com

Piperidine-1-carbonyl chloride : This reactive acylating agent can be prepared by treating piperidine with phosgene or a phosgene equivalent. unipr.it It is a potent electrophile used to introduce the piperidine-1-carboxamide (B458993) moiety. psu.edu

A third, more convergent, strategy involves the direct coupling of 4-bromoaniline, piperidine, and a carbonyl source, which is explored in the context of catalyst-mediated reactions.

Development and Optimization of Classical Synthetic Routes

Classical synthetic routes to this compound are typically multi-step processes that rely on the generation and isolation of reactive intermediates.

The most common and well-established classical pathway for the synthesis of unsymmetrical ureas is the reaction between an isocyanate and an amine. researchgate.net

Pathway Based on 4-Bromophenyl Isocyanate:

Step 1: Synthesis of 4-Bromophenyl Isocyanate: The synthesis begins with 4-bromoaniline, which is converted to 4-bromophenyl isocyanate. This is often achieved by reacting the aniline with triphosgene in the presence of a base (e.g., triethylamine) in an inert solvent like toluene (B28343) or dichloromethane (B109758). The resulting isocyanate is a relatively stable intermediate that can be isolated and purified. rsc.org

Step 2: Urea Formation: The isolated 4-bromophenyl isocyanate is then dissolved in a suitable solvent (e.g., tetrahydrofuran, dichloromethane) and treated with piperidine. The reaction is typically rapid and exothermic, proceeding smoothly at room temperature to afford this compound in high yield. The product can be isolated by simple filtration or solvent evaporation followed by recrystallization.

An alternative classical route involves the use of a carbamoyl chloride.

Pathway Based on Piperidine-1-carbonyl Chloride:

Step 1: Synthesis of Piperidine-1-carbonyl Chloride: Piperidine is reacted with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent to produce piperidine-1-carbonyl chloride. unipr.it This intermediate is highly reactive and moisture-sensitive.

Step 2: Urea Formation: The piperidine-1-carbonyl chloride is then reacted with 4-bromoaniline in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to neutralize the hydrochloric acid byproduct. This reaction yields the final product, this compound.

Both pathways are effective, but they rely on the use of phosgene or its derivatives, which are highly toxic and present significant handling risks. This has driven the development of safer, catalyst-mediated alternatives.

Modern synthetic chemistry has focused on developing catalytic methods that avoid the use of hazardous reagents like phosgene and offer more atom-economical routes to ureas.

Palladium-catalyzed reactions have become powerful tools for C-N bond formation. Several strategies can be envisioned for the synthesis of the target urea.

Oxidative Carbonylation of Amines: A highly efficient method involves the direct palladium-catalyzed oxidative carbonylation of the two amine precursors. thieme-connect.deacs.org In this one-pot approach, 4-bromoaniline and piperidine are reacted under a carbon monoxide (CO) atmosphere in the presence of a palladium catalyst (e.g., PdI₂) and an oxidant (e.g., air, O₂). thieme-connect.de This method directly incorporates the carbonyl group from CO, offering high atom economy.

Sequential C-N Coupling: An alternative palladium-catalyzed approach involves a two-step, one-pot sequence starting from a protected urea, such as benzylurea (B1666796). rsc.org First, benzylurea is coupled with 4-bromotoluene (B49008) (as a proxy for an aryl bromide) using a palladium catalyst and a suitable phosphine (B1218219) ligand. The benzyl (B1604629) protecting group is then cleaved, and the resulting mono-aryl urea intermediate is subsequently coupled with a second aryl halide. Adapting this to the target molecule would involve coupling a protected piperidine carboxamide with 4-bromotoluene or coupling urea sequentially with piperidine (via a suitable precursor) and 4-bromotoluene.

Coupling of Aryl Halides with Urea: Research has shown the viability of directly coupling aryl halides with urea itself using palladium catalysts. nih.gov This reaction, however, can lead to mixtures of mono- and diarylated products. Achieving selective formation of the unsymmetrical this compound would require careful control of reaction conditions and stoichiometry.

Below is a table summarizing representative palladium-catalyzed systems for urea synthesis.

Catalyst SystemReactantsCarbonyl SourceKey FeaturesReference
PdI₂ / KIPrimary & Secondary AminesCarbon Monoxide (CO)Direct oxidative carbonylation; high efficiency. thieme-connect.de
Pd(OAc)₂ / LigandAryl Halide + Protected UreaFrom Protected UreaSequential arylation for unsymmetrical ureas. rsc.org
Pd₂(dba)₃ / XantphosAryl Halide + UreaFrom UreaDirect arylation of urea; potential for symmetrical byproducts. nih.gov

Organocatalysis offers an attractive metal-free alternative for chemical synthesis, often utilizing small organic molecules that are less toxic and more environmentally benign than their metal-based counterparts. rsc.org For urea synthesis, organocatalysts can activate the amine or the carbonyl source.

Bifunctional Catalysts: Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) moiety, are particularly effective. mdpi.com These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donating site (the thiourea group). In the context of synthesizing the target molecule from an amine and a CO₂ source, the basic site could deprotonate the amine, increasing its nucleophilicity, while the thiourea moiety could activate the electrophilic carbonyl source through hydrogen bonding.

Guanidine (B92328) Catalysts: Strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to catalyze the reaction of amines with carbon dioxide to form ureas. unipr.it The guanidine base is proposed to facilitate the formation of a carbamate (B1207046) intermediate from the amine and CO₂, which then reacts with a second amine molecule to yield the urea.

N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts known for their ability to generate acyl anion equivalents ("umpolung" reactivity). nih.gov While more commonly applied to aldehyde chemistry, NHCs can also catalyze reactions involving CO₂. An NHC could potentially react with a CO₂ surrogate to form a reactive intermediate that is then attacked by the amine nucleophiles (4-bromoaniline and piperidine) to construct the urea linkage.

Catalyst-Mediated Reactions for Enhanced Selectivity and Yield

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. nih.govacs.orgnih.gov

Atom Economy: Catalytic routes, particularly the direct oxidative carbonylation of 4-bromoaniline and piperidine with CO, exhibit superior atom economy compared to classical methods. thieme-connect.denih.gov The classical isocyanate and carbamoyl chloride routes generate stoichiometric byproducts (e.g., HCl, triethylamine hydrochloride), lowering their atom economy.

Use of Safer Reagents and Solvents: A primary green objective is the replacement of hazardous reagents like phosgene. Catalytic methods using CO or even CO₂ as the C1 source are significant improvements. acs.orgrsc.org Furthermore, developing syntheses that can be performed in water or under solvent-free conditions represents a major advance. For instance, the synthesis of N-substituted ureas from amines and potassium isocyanate has been successfully demonstrated in water, eliminating the need for organic solvents. nih.gov Catalyst-free methods for reacting primary amines with CO₂ have also been developed, further simplifying the process. psu.edursc.org

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of palladium or an organocatalyst is inherently greener than using stoichiometric reagents, as it reduces waste. nih.govnih.gov The development of recyclable catalysts, such as the use of solid bases like Calcium Oxide (CaO) for the synthesis of N,N'-disubstituted ureas from ethylene (B1197577) carbonate, further enhances the sustainability of the process.

Energy Efficiency: Designing synthetic routes that operate at ambient temperature and pressure minimizes energy consumption. acs.orgnih.gov While many catalytic reactions still require heating, the development of highly active catalysts that function under milder conditions is a key area of research. Electrocatalytic methods, which use electricity to drive the C-N coupling of CO₂ and nitrogen sources at ambient conditions, represent a frontier in green urea synthesis. mdpi.com

By applying these principles, the synthesis of this compound can be shifted from traditional, hazardous methods to more sustainable, efficient, and environmentally responsible catalytic processes.

Solvent-Free or Environmentally Benign Solvent Methodologies

While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, the principles of green chemistry strongly encourage the reduction or replacement of hazardous organic solvents. semanticscholar.orgnih.gov Traditional amide bond formation reactions often utilize chlorinated solvents like dichloromethane or polar aprotic solvents such as dimethylformamide (DMF). Environmentally benign alternatives include water, ethanol (B145695), and in some cases, supercritical fluids. For the synthesis of this compound, which typically involves the reaction of 4-bromoaniline with a piperidine-1-carbonyl derivative, conducting the reaction in a greener solvent like ethanol or even in a high-boiling, recyclable solvent could significantly improve the environmental profile of the synthesis. The use of aqueous conditions, where feasible, is particularly attractive due to the low cost, non-toxicity, and minimal environmental impact of water. nih.gov

Sustainable Catalysis and Atom Economy Considerations

Sustainable catalysis plays a pivotal role in developing greener synthetic processes. For the synthesis of this compound and its precursors, catalytic methods are often employed. For instance, the formation of the C-N bond in the precursor 1-(4-bromophenyl)piperidine (B1277246) can be achieved through palladium-catalyzed coupling reactions. However, due to the high cost and potential toxicity of palladium, research is ongoing to find more sustainable alternatives. A patent for the synthesis of 1-(4-bromophenyl)piperidine describes a method that avoids expensive palladium catalysts, highlighting the industrial drive towards more economical and sustainable processes.

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. semanticscholar.org A high atom economy signifies minimal waste generation. The synthesis of this compound from 4-bromoaniline and piperidine-1-carbonyl chloride, for example, would ideally have all atoms from the reactants incorporated into the final product. However, the formation of a stoichiometric byproduct (hydrochloric acid) reduces the atom economy. Strategies to improve atom economy could involve catalytic cycles where the byproduct is minimized or recycled.

Table 1: Comparison of Catalytic Approaches in Related Amide Syntheses

Catalyst TypeAdvantagesDisadvantagesRelevance to this compound Synthesis
Palladium-basedHigh efficiency and broad substrate scope.High cost, potential for metal contamination in the product.Applicable for precursor synthesis, but greener alternatives are sought.
Copper-basedLower cost than palladium.Can require higher catalyst loading and harsher reaction conditions.A potential alternative for C-N bond formation.
OrganocatalystsMetal-free, often less toxic.May have lower turnover numbers and require higher catalyst loading.Could be employed in the amidation step, promoting a greener profile.

Advanced Synthetic Techniques and Process Intensification

To enhance the efficiency, safety, and scalability of chemical syntheses, advanced techniques like flow chemistry and microwave-assisted synthesis are being increasingly adopted.

Flow Chemistry Applications for Continuous Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated, continuous production. While a specific flow synthesis of this compound has not been detailed in the literature, the individual reaction steps are amenable to this technology.

For instance, the amidation reaction could be performed in a packed-bed reactor containing a solid-supported coupling agent or catalyst. The reactants would be continuously pumped through the reactor, allowing for precise control over reaction time, temperature, and pressure. This would lead to higher yields, improved product purity, and easier scalability compared to batch methods.

Table 2: Potential Flow Chemistry Parameters for the Synthesis of this compound

ParameterPotential RangeRationale
Reactor TypePacked-bed or microreactorHigh surface area to volume ratio for efficient heat and mass transfer.
Temperature50-150 °COptimization for reaction rate and selectivity.
Residence Time1-20 minutesPrecise control over the reaction time to maximize conversion and minimize byproducts.
SolventAcetonitrile, Tetrahydrofuran (THF)Good solubility for reactants and compatibility with common reactor materials.

Microwave-Assisted and Sonochemical Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The direct interaction of microwaves with polar molecules leads to rapid and uniform heating, often resulting in significantly reduced reaction times, increased yields, and improved product purity. While a specific microwave-assisted synthesis of this compound is not reported, the amidation step is a prime candidate for this technology. By applying microwave irradiation, the synthesis could potentially be completed in minutes rather than hours, leading to substantial energy savings.

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation creates localized hot spots with high temperatures and pressures, promoting bond cleavage and formation. For the synthesis of this compound, sonication could be used to improve the efficiency of the coupling reaction, particularly in heterogeneous systems, by enhancing mass transport and activating the surfaces of solid reagents or catalysts.

Computational Chemistry and Theoretical Investigations of N 4 Bromophenyl Piperidine 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic nature of N-(4-bromophenyl)piperidine-1-carboxamide, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. DFT calculations are widely employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, these calculations typically involve functionals like B3LYP paired with basis sets such as 6-311++G(d,p) to accurately model its electronic structure. researchgate.net

Beyond geometry, DFT is used to calculate a variety of global chemical reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals, help in understanding the molecule's kinetic stability and reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT

Descriptor Symbol Formula Significance
Chemical Potential µ (EHOMO + ELUMO) / 2 Electron escaping tendency
Chemical Hardness η (ELUMO - EHOMO) / 2 Resistance to change in electron distribution
Global Softness S 1 / (2η) Measure of molecular polarizability

These descriptors are invaluable for predicting how the molecule will interact with other chemical species. asianpubs.orgchemrxiv.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical for predicting the feasibility and stereochemistry of chemical reactions. imperial.ac.uk

The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO indicates the region most susceptible to accepting electrons, acting as an electrophile. youtube.com For this compound, the HOMO is likely distributed over the electron-rich 4-bromophenyl ring, while the LUMO may be centered around the carboxamide group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide accurate estimations of these orbital energies. researchgate.netasianpubs.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Abbreviation Typical Calculated Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -6.5
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.2

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of its dynamic behavior and conformational flexibility.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or DMSO) to mimic solution-phase conditions.

These simulations can reveal:

The flexibility of the piperidine (B6355638) ring, including the potential for ring-flipping between different chair conformations.

Rotational dynamics around the amide bond and the bond connecting the phenyl ring to the nitrogen atom.

The formation and breaking of intramolecular hydrogen bonds that might stabilize certain conformations.

The specific interactions with solvent molecules, which can influence conformational preferences.

By analyzing the simulation trajectory, researchers can identify the most populated (and thus, most stable) conformational states of the molecule in a given environment, providing a more realistic understanding of its structure under physiological or reaction conditions. mdpi.com

Given that many piperidine-containing compounds exhibit biological activity, understanding how this compound might interact with protein targets is of significant interest. nih.govconsensus.app Molecular docking and MD simulations are the primary computational tools for this purpose.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein's active site, generating a binding score that estimates the affinity. nih.gov This process involves:

Obtaining the 3D structure of a potential protein target.

Generating multiple conformations of the ligand.

Systematically placing these conformations into the protein's binding site.

Scoring the poses based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic forces. nih.gov

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode over time. nih.gov These simulations can reveal subtle changes in the protein and ligand conformations upon binding and provide a more accurate estimation of the binding free energy. Such studies are crucial for structure-based drug design, helping to rationalize the activity of known compounds and to design new ones with improved potency and selectivity. dntb.gov.ua

In Silico Prediction of Spectroscopic Signatures for this compound

Computational methods can predict various spectroscopic properties of a molecule with a high degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. chemrxiv.org

DFT calculations are commonly used to predict vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netresearchgate.net

FT-IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. This allows for the assignment of specific peaks in an experimental IR spectrum to the vibrations of particular functional groups, such as the C=O stretch of the amide, the N-H bend, and vibrations of the aromatic ring.

NMR Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. Comparing these predicted shifts with experimental values is a powerful method for structure verification.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, providing insight into the electronic structure and conjugation within the molecule. researchgate.net

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic Technique Key Feature Predicted Value
FT-IR Amide C=O Stretch ~1650 cm-1
¹³C NMR Amide C=O Carbon ~155 ppm
¹H NMR Amide N-H Proton ~8.0 ppm

Computational NMR and IR Spectral Prediction and Assignment

There is no available research that provides theoretical predictions of the ¹H NMR, ¹³C NMR, or IR spectra for this compound. Such studies would typically involve geometry optimization of the molecule's ground state followed by calculations of magnetic shielding tensors for NMR shifts and vibrational frequencies for IR spectroscopy. Comparison of this theoretical data with experimental spectra is crucial for accurate peak assignment and structural confirmation. For related compounds, like N-(4-bromophenyl)pyridine-2-carboxamide and other N-aryl carboxamides, DFT calculations have been successfully employed to interpret spectral data, but this analysis has not been extended to the piperidine derivative .

Reaction Mechanism Elucidation via Advanced Computational Methods

Advanced computational methods have not been applied to elucidate the reaction mechanisms involving this compound, such as its synthesis or degradation pathways. These theoretical studies are invaluable for understanding reaction kinetics and thermodynamics, identifying transition states, and optimizing reaction conditions. Research on analogous compounds has utilized these methods to gain mechanistic insights, but similar investigations for this compound have yet to be undertaken.

Structure Activity Relationship Sar and Systematic Structural Modifications of N 4 Bromophenyl Piperidine 1 Carboxamide Analogues

Design Principles for Novel N-(4-bromophenyl)piperidine-1-carboxamide Derivatives

The design of novel derivatives of this compound is guided by established medicinal chemistry principles. A primary strategy involves identifying the initial hit compound's pharmacophore—the essential structural features required for biological activity. acs.org Based on this, a focused library of analogues is synthesized to systematically probe the structure-activity relationship. nih.gov

Key design principles include:

Pharmacophore Identification: The N-arylpiperidine-carboxamide scaffold is often identified as a key pharmacophoric element that interacts with biological targets. acs.orgnih.gov

Conformational Restriction: Introducing rigidity into the molecule, for example, by using a piperidine (B6355638) spacer, can favor specific conformations that bind more effectively to a target receptor. nih.gov

Property Modulation: Modifications are intended to enhance desired properties such as potency and selectivity, while also improving drug-like characteristics like metabolic stability and solubility. nih.gov

Rationalized Systematic Structural Variations

Systematic variations of the this compound structure are performed to map out the chemical space and identify analogues with improved activity profiles.

The piperidine ring is a prevalent scaffold in drug discovery, serving as both a primary pharmacophore and a linker with predictable exit vectors. researchgate.net Its modification is a key strategy in SAR studies.

Substitution Patterns: Introducing alkyl substituents on the piperidine ring can impede metabolic oxidation, thereby improving stability in biological systems. For instance, replacing a simple piperidine with a more rigid tropane (B1204802) ring has been shown to significantly enhance stability in rat and human microsomes. researchgate.net

Ring Unsaturation: The introduction of unsaturation into the piperidine ring can lead to significant changes in potency. In one study on related compounds, creating a double bond within the piperidine ring resulted in a tenfold increase in activity. dndi.org

Ring Size Variations: While less commonly explored for this specific scaffold in the provided literature, altering the ring size (e.g., to pyrrolidine (B122466) or azepane) is a standard medicinal chemistry tactic to probe the spatial requirements of the binding pocket.

The electronic and steric properties of substituents on the bromophenyl ring can dramatically influence the compound's activity. The nature and position of these substituents are critical.

Electronic Effects: Studies on similar piperidine-4-carboxamides have shown that electron-withdrawing groups can significantly enhance activity. For example, replacing the chloro group with a more strongly electron-withdrawing trifluoromethyl (CF3) group at the para-position of the phenyl ring led to a nearly tenfold increase in antimycobacterial activity. nih.gov Conversely, moving this group to the meta-position resulted in reduced potency. nih.gov In other series, a preference for electron-rich aromatics has been observed, where electron-deficient analogues were found to be inactive. dndi.org

Steric Effects: The size and shape of the substituents can also play a role, influencing how the molecule fits into its binding site.

Table 1: Effect of Phenyl Ring Substitution on Antimycobacterial Activity of Piperidine-4-Carboxamide Analogues nih.gov

CompoundSubstitution on Phenyl MoietyActivity (MIC in µM)
8444-Chloro12.5
844-TFM4-Trifluoromethyl1.5
9f3-Trifluoromethyl12.5

The carboxamide linker is a common functional group in bioactive molecules. blogspot.com However, it can be susceptible to hydrolysis by amidase enzymes. Replacing it with isosteric or bioisosteric groups can improve metabolic stability and other physicochemical properties. drughunter.com Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological activity. nih.govdrughunter.com

Common bioisosteric replacements for an amide linker include:

Reverse Amides: Flipping the orientation of the amide bond (NH-CO to CO-NH).

Heterocycles: Stable, five-membered rings such as 1,2,4-oxadiazoles can act as effective amide bond mimics. blogspot.com

Sulfonamides: As seen in some inhibitors, a sulfonamide group can replace the carboxamide to form key interactions with the target. acs.org

Other linkages: Various other groups like sulfones, ethers, and pyrazoles have been suggested as potential bioisosteric replacements for linkers in different chemical series. blogspot.com For instance, replacing a benzanilide (B160483) with a biphenyl (B1667301) system has been used to increase stability against cleavage. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For piperidine carboxamide derivatives, QSAR models can predict the activity of newly designed compounds and provide insights into the structural features that are important for their biological effects. researchgate.netarabjchem.org These models are crucial for prioritizing the synthesis of compounds with the highest potential, thereby saving time and resources. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that describe the physicochemical, topological, and electronic properties of a molecule. nih.gov

Physicochemical Descriptors: These describe properties like hydrophobicity (logP), molar refractivity, and polarity. They are crucial for understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These descriptors are important for understanding how a molecule interacts with its biological target through electrostatic interactions. blogspot.com

3D Descriptors: In more advanced models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D descriptors related to steric, electrostatic, and hydrophobic fields are used. researchgate.net These models have successfully indicated the importance of these properties for the potency of piperidine carboxamide derivatives as inhibitors of specific targets. researchgate.netarabjchem.org

The selection of relevant descriptors is a critical step, often involving statistical methods to choose a subset of descriptors that best correlate with the biological activity of the training set of molecules. nih.govmedcraveonline.com

Statistical Model Development and Validation for Activity Prediction

The development of predictive statistical models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone in modern medicinal chemistry for understanding and predicting the biological activity of novel compounds. For analogues of this compound, these computational models provide a mathematical framework that correlates the structural or physicochemical properties of the molecules with their observed biological activities. This approach streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and guiding the rational design of more effective analogues.

The fundamental process of QSAR model development involves several key steps: the careful selection of a dataset of molecules with known activities, the calculation of molecular descriptors that quantify various structural features, the generation of a mathematical model using statistical methods, and rigorous validation to ensure the model is robust and predictive. nih.gov

Various statistical techniques are employed to build these models. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D-QSAR models. researchgate.net These models explore the relationship between the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules and their biological activity. researchgate.netrsc.org Other widely used methods include multilinear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM), which can capture complex, non-linear relationships between molecular descriptors and activity. nih.govopenpharmaceuticalsciencesjournal.com

For instance, in a study on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors, both CoMFA and CoMSIA approaches yielded statistically significant QSAR models. researchgate.net The results from these models indicated the critical importance of steric, electrostatic, and hydrophobic properties in determining the inhibitory potency of the compounds. researchgate.net

Model Validation

The validation of a QSAR model is a critical step to ensure its reliability, robustness, and predictive power. researchgate.net A statistically sound model must demonstrate that its predictions are not due to chance correlation. Validation is typically performed through internal and external procedures. researchgate.net

Internal Validation assesses the stability and robustness of the model using the training set data from which it was generated. The most common method is leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The resulting cross-validation coefficient (q² or Q²) is a measure of the model's internal predictive ability. openpharmaceuticalsciencesjournal.com A high q² value (typically > 0.5) indicates a reliable and robust model. rsc.org

External Validation is considered the most stringent test of a model's predictive performance. It involves using the model to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. researchgate.net The predictive ability is often quantified by the predictive R² (R²pred), which measures the correlation between the predicted and observed activities for the test set compounds. openpharmaceuticalsciencesjournal.com A high R²pred value (typically > 0.6) signifies that the model has strong predictive power for new chemical entities. researchgate.net

The table below summarizes the statistical results from various QSAR studies on piperidine carboxamide analogues and related structures, showcasing the validation parameters used to assess model quality.

Model TypeTargetq² (LOO)R² (Non-CV)R²pred (External)Reference
CoMFAALK Inhibitors0.7150.9930.744 researchgate.net
CoMSIAALK Inhibitors0.6200.9860.570 researchgate.net
GFA-MLRIAV Inhibitors0.7860.886- researchgate.net
GFA-ANNIAV Inhibitors0.8880.898- researchgate.net
Sequential MLRRenin Inhibitors0.8180.8460.821 openpharmaceuticalsciencesjournal.com
CoMFALSD1 Inhibitors0.7830.9440.851 rsc.org
CoMSIALSD1 Inhibitors0.7280.9820.814 rsc.org

A validated statistical model serves as a powerful tool for the in silico design of new this compound analogues. By analyzing the model, researchers can identify the key molecular features that positively or negatively influence biological activity. For example, the contour maps generated from CoMFA or CoMSIA studies can visually represent regions where modifications to the molecular structure—such as adding bulky groups for steric favorability or electron-withdrawing groups for electrostatic interactions—are likely to enhance potency. rsc.org This predictive capability allows for the prioritization of synthetic targets, thereby conserving resources and accelerating the discovery of lead compounds with improved activity profiles.

In-Depth Structural and Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough and systematic search of publicly available scientific databases and literature has revealed a significant lack of detailed experimental data for the chemical compound this compound. Despite targeted searches for advanced spectroscopic and crystallographic information, the specific research findings required to construct a detailed analysis as per the requested outline could not be located.

The investigation sought to find peer-reviewed studies and database entries pertaining to the following analytical techniques for this compound:

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic chemical information for the compound exists, detailed datasets from advanced, multi-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY were not found in the searched literature. Such data is crucial for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for elucidating fine stereochemical details. Furthermore, no dynamic NMR (DNMR) studies, which would investigate conformational changes like the rotation around the amide bond, appear to have been published for this compound.

High-Resolution Mass Spectrometry: Specific studies detailing the fragmentation patterns of this compound using high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) were not identified. This type of analysis is necessary to understand how the molecule breaks apart under specific conditions, providing valuable insights into its structural components.

Due to the absence of this specific, in-depth experimental data in the public domain, it is not possible to generate the requested scientific article that would meet the required standards of scientific accuracy and detail. The construction of the specified sections and subsections would necessitate access to primary research data that has either not been published or is not readily accessible.

Advanced Spectroscopic and Crystallographic Characterization for In Depth Structural Elucidation of N 4 Bromophenyl Piperidine 1 Carboxamide

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Elucidation of Fragmentation Pathways and Molecular Ion Behavior

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In a typical mass spectrometry experiment involving N-(4-bromophenyl)piperidine-1-carboxamide, the molecule would first be ionized to form a molecular ion (M+•). The stability and subsequent fragmentation of this molecular ion are dictated by the inherent structural features of the compound, including the presence of the bromophenyl group, the piperidine (B6355638) ring, and the carboxamide linkage.

The fragmentation of the molecular ion would likely proceed through several predictable pathways, initiated by the cleavage of the weakest bonds or through rearrangements leading to more stable fragment ions. Key fragmentation patterns would be expected to involve:

Cleavage of the amide bond: The C-N bond of the carboxamide is a common site for fragmentation. This could lead to the formation of a 4-bromophenyl isocyanate radical cation or a piperidine-1-carboxamide (B458993) cation.

Fragmentation of the piperidine ring: The piperidine ring could undergo characteristic ring-opening reactions, leading to the loss of small neutral molecules like ethene or propene.

Loss of the bromine atom: Cleavage of the C-Br bond could occur, although this may be less favorable than other fragmentation pathways.

The resulting fragment ions would be detected by the mass spectrometer, producing a mass spectrum that is a unique fingerprint of the compound. Analysis of this spectrum would allow for the reconstruction of the fragmentation pathways, providing conclusive evidence for the structure of this compound.

A hypothetical fragmentation pattern could result in the following significant ions:

Fragment Ion Proposed Structure m/z (approximate)
[C6H4BrNCO]+•4-bromophenyl isocyanate radical cation198/200
[C5H10NCO]+Piperidine-1-carbonyl cation112
[C6H4BrNH2]+•4-bromoaniline (B143363) radical cation171/173
[C5H10N]+Piperidinyl cation84

Note: The presence of bromine would result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes).

Accurate Mass Measurement for Elemental Composition Refinement

High-resolution mass spectrometry (HRMS) is an essential tool for the precise determination of the elemental composition of a compound. By measuring the m/z of an ion with very high accuracy (typically to four or five decimal places), it is possible to calculate the exact elemental formula.

For this compound, an accurate mass measurement of the molecular ion would be performed. The experimentally determined monoisotopic mass would then be compared to the theoretical monoisotopic masses of all possible elemental formulas within a certain mass tolerance. The monoisotopic mass of C12H15(79)BrN2O is 282.0422 Da, and for C12H15(81)BrN2O, it is 284.0402 Da.

An HRMS analysis would be expected to yield a measured mass that is extremely close to these theoretical values, thereby confirming the elemental composition of C12H15BrN2O and ruling out other potential formulas that might have the same nominal mass. This level of precision is critical for the definitive identification of the compound and for ensuring its purity.

The following table summarizes the expected high-resolution mass data:

Ion Elemental Formula Theoretical Monoisotopic Mass (Da)
[M]+•C12H15(79)BrN2O282.0422
[M]+•C12H15(81)BrN2O284.0402

This accurate mass data, in conjunction with the fragmentation analysis, would provide an unequivocal structural elucidation of this compound.

Mechanistic Investigations of Molecular and Biological Interactions for N 4 Bromophenyl Piperidine 1 Carboxamide

In Vitro Target Identification Strategies

The initial step in characterizing a compound's mechanism of action involves identifying its molecular targets. For N-(4-bromophenyl)piperidine-1-carboxamide, this is achieved through various in vitro strategies.

Receptor Binding Affinity Assays with Defined Biological Targets

Receptor binding assays are crucial for determining the affinity of a compound for specific biological targets. While specific binding data for this compound is not extensively available in the public domain, the general approach involves radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for a receptor is competed with the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

For structurally related piperidine (B6355638) and piperazine (B1678402) aryl ureas, which are also investigated as enzyme inhibitors, similar binding assays would be employed to rule out off-target receptor interactions. For instance, related compounds have been evaluated for their affinity at cannabinoid receptors (CB1 and CB2) to ensure selectivity for their primary enzyme targets. nih.gov

Table 1: Hypothetical Receptor Binding Affinity Data for this compound

Receptor TargetRadioligandKi (nM)
CB1 Cannabinoid Receptor[³H]CP55,940>10,000
CB2 Cannabinoid Receptor[³H]CP55,940>10,000
Opioid Receptor (Mu)[³H]DAMGO>10,000
Dopamine D2 Receptor[³H]Spiperone>10,000

Note: This table is illustrative and based on the expected selectivity profile of similar compounds. Specific experimental data for this compound is not currently available.

Enzyme Inhibition Kinetic Studies and Determination of Inhibition Constants

A key area of investigation for piperidine carboxamides is their potential as enzyme inhibitors. nih.gov The primary target for many related compounds is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. nih.govnih.gov

Enzyme inhibition kinetic studies are performed to determine the potency and mechanism of inhibition. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. The data is then used to calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

For FAAH inhibitors, a common assay measures the hydrolysis of a fluorogenic or radiolabeled substrate. The mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) can be determined by analyzing reaction rates at different substrate and inhibitor concentrations, often using Lineweaver-Burk plots. nih.gov Many piperidine-based ureas act as irreversible covalent inhibitors of FAAH by carbamylating a catalytic serine residue (Ser241). nih.govnih.gov

Table 2: Enzyme Inhibition Data for Structurally Related Piperidine Carboxamides

Enzyme TargetCompound ClassIC50 (nM)Mode of Inhibition
FAAHPiperidine aryl ureas4.6 - 16.2Irreversible, Covalent
MAGLPiperidine carbamates~840Reversible

Source: Data compiled from studies on related compounds. nih.govmdpi.com

Elucidation of Molecular Mechanism of Action

Once a primary target is identified, further studies are conducted to understand how the compound modulates the target's activity and the subsequent effects on cellular pathways.

Biochemical Pathway Modulation Studies

Inhibition of an enzyme like FAAH leads to the modulation of specific biochemical pathways. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). nih.gov By inhibiting FAAH, compounds like this compound would be expected to increase the endogenous levels of AEA. nih.gov

To confirm this, studies would measure the levels of AEA and other related N-acylethanolamines (NAEs) in cell cultures or tissue homogenates following treatment with the compound. This is typically done using techniques like liquid chromatography-mass spectrometry (LC-MS). An increase in substrate levels (e.g., AEA) would confirm the compound's engagement with and inhibition of its target in a biological system. nih.gov

Allosteric Modulation and Orthosteric Binding Site Investigations

For compounds that bind to receptors, it is important to determine if they bind to the primary (orthosteric) site or a secondary (allosteric) site. rsc.org Allosteric modulators can offer greater selectivity and a more nuanced pharmacological profile compared to orthosteric ligands. nih.gov

While this compound is primarily investigated as an enzyme inhibitor, if it were to show affinity for a receptor, further studies would be necessary to distinguish between orthosteric and allosteric binding. This can be achieved through functional assays where the effect of the compound is measured in the presence of a known orthosteric agonist or antagonist. An allosteric modulator will alter the affinity or efficacy of the orthosteric ligand without directly competing for the same binding site. rsc.org

Advanced Cellular Assays for Target Engagement and Pathway Activation (Excluding Cell Viability/Toxicity)

To confirm that the compound interacts with its target within a cellular context, advanced assays are employed. These assays provide evidence of target engagement and the subsequent activation or inhibition of downstream signaling pathways.

One such method is the Cellular Thermal Shift Assay (CETSA). researchgate.netnih.gov This technique is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. frontiersin.org In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding. nih.gov

Following the confirmation of target engagement, downstream pathway activation can be assessed. For an FAAH inhibitor, this would involve measuring the signaling events mediated by increased AEA levels. Since AEA is an agonist at cannabinoid receptors, one could measure changes in downstream signaling molecules such as cyclic AMP (cAMP) or the activation of specific kinases. mdpi.com Assays that measure the phosphorylation of downstream proteins or changes in gene expression related to the target pathway can also provide evidence of the compound's cellular activity.

Label-Free Biosensor Technologies (e.g., Surface Plasmon Resonance for kinetic binding)

Label-free biosensor technologies, such as Surface Plasmon Resonance (SPR), provide a powerful means to study the kinetics of molecular interactions in real-time without the need for fluorescent or radioactive labels. This technique precisely measures changes in the refractive index on a sensor chip's surface as an analyte binds to a ligand immobilized on it.

In the context of this compound and its analogs, SPR can be utilized to define their binding characteristics to a specific protein target, such as FAAH. In a standard SPR experiment, the target protein would be immobilized on the sensor chip. A solution containing the compound of interest is then passed over this surface. The association and dissociation of the compound are monitored by recording the changes in the SPR signal over time, which is visualized as a sensorgram.

This sensorgram allows for the calculation of critical kinetic parameters:

Association rate constant (kₐ): Describes the rate at which the compound binds to its target.

Dissociation rate constant (kₑ): Indicates the rate at which the compound unbinds from the target.

Equilibrium dissociation constant (Kₑ): Determined by the ratio of kₑ/kₐ, this value reflects the binding affinity of the compound to its target. A lower Kₑ value signifies a higher binding affinity.

Although specific SPR kinetic data for this compound is not publicly available, the following table presents hypothetical kinetic data for a series of related piperidine carboxamide inhibitors targeting FAAH, illustrating the type of information that can be obtained.

Hypothetical SPR Kinetic Data for FAAH Inhibitors

Compoundkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (nM)
Analog 11.5 x 10⁵3.0 x 10⁻⁴2.0
Analog 22.2 x 10⁵8.8 x 10⁻⁴4.0
This compound (Hypothetical)3.0 x 10⁵4.5 x 10⁻⁴1.5
Analog 30.8 x 10⁵4.0 x 10⁻⁴5.0

Such data is instrumental in developing structure-activity relationships (SAR) and guiding the optimization of lead compounds.

Fluorescence-Based Probes for Real-Time Target Interaction Monitoring

Fluorescence-based assays are another key technology for investigating molecular interactions, valued for their high sensitivity and capacity for real-time monitoring. Fluorescence Polarization (FP) is a particularly relevant technique in this area. nih.gov FP measures the change in the polarization of light emitted by a fluorescently labeled molecule (a probe) when it binds to a larger molecule.

For a target such as FAAH, a fluorescently labeled ligand with a known affinity can serve as a probe. In a competitive binding assay, the probe is incubated with the target protein, leading to a high FP signal due to the slow tumbling of the large protein-probe complex in solution. When an unlabeled inhibitor like this compound is added, it competes with the probe for the target's binding site. Successful binding of the inhibitor displaces the fluorescent probe, which then tumbles more rapidly in solution, causing a measurable decrease in the FP signal.

The magnitude of the decrease in FP is proportional to the amount of displaced probe, which in turn reflects the binding affinity of the inhibitor. This allows for the calculation of the inhibition constant (Ki).

The table below provides hypothetical data from a fluorescence polarization-based competitive binding assay for a series of piperidine carboxamides targeting FAAH.

Hypothetical Fluorescence Polarization Assay Data

CompoundIC₅₀ (nM)Ki (nM)
Analog A15075
Analog B8040
This compound (Hypothetical)5025
Analog C200100

Chemoinformatics and Ligand-Based Drug Design (LBDD) Principles Applied to this compound

Chemoinformatics and ligand-based drug design (LBDD) are computational methodologies that are pivotal for the design and discovery of novel drug candidates, especially when the 3D structure of the biological target is not available. mdpi.com These approaches are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Pharmacophore Modeling and Virtual Screening

A cornerstone of LBDD is pharmacophore modeling. A pharmacophore is an abstract representation of the essential three-dimensional arrangement of molecular features (such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings) that are necessary for a molecule to interact with a specific biological target. researchgate.netnih.gov

For a set of active N-aryl piperidine carboxamide FAAH inhibitors, a pharmacophore model can be constructed by aligning their structures and identifying the common chemical features that are critical for their inhibitory function. A pharmacophore model for FAAH inhibitors might consist of features such as a hydrogen bond acceptor, two aromatic rings, and a hydrophobic group. researchgate.net

Once a statistically robust pharmacophore model has been created, it can serve as a 3D query to search extensive chemical databases for new compounds that possess the required pharmacophoric features. This technique, known as virtual screening, enables the rapid and economical identification of potential new drug leads from vast compound libraries. researchgate.netnih.gov The identified hits can then be prioritized for experimental validation of their biological activity.

Molecular Docking and Scoring for Predicted Binding Modes

Molecular docking is a computational method that predicts the most likely orientation of a ligand when it binds to a target protein to form a stable complex. rsc.orgresearchgate.netnih.gov Even within the LBDD framework where an experimental target structure may be absent, it is often possible to generate a homology model of the target based on the known structures of related proteins.

For this compound, performing molecular docking into the active site of FAAH (either a crystal structure or a homology model) can yield significant insights into its binding mode. The docking procedure involves exploring a multitude of possible ligand conformations within the binding site and evaluating them using scoring functions to predict binding affinity. nih.gov

The scoring functions in molecular docking aim to approximate the free energy of binding, where a more negative score typically suggests a more favorable interaction. The resulting predicted binding pose can highlight crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. researchgate.net For instance, docking studies on piperidine and piperazine aryl ureas, which are structurally analogous to this compound, have indicated that these inhibitors can form a covalent linkage with a catalytic serine residue (Ser241) in the FAAH active site. nih.gov The piperidine ring is often found to occupy a hydrophobic acyl chain-binding channel within the enzyme. nih.gov

The following table displays hypothetical docking scores and key interacting residues for a series of piperidine carboxamides with FAAH.

Hypothetical Molecular Docking Results for FAAH Inhibitors

CompoundDocking Score (kcal/mol)Key Interacting Residues
Analog X-8.5Ser241, Phe432, Trp531
Analog Y-9.2Ser241, Met436, Ile491
This compound (Hypothetical)-9.8Ser241, Phe432, Tyr335
Analog Z-8.9Ser241, Leu404, Val491

These computational predictions play a crucial role in understanding the structural underpinnings of inhibition and in facilitating the rational design of more potent and selective inhibitors.

Future Directions and Emerging Research Avenues for N 4 Bromophenyl Piperidine 1 Carboxamide

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The future development of N-(4-bromophenyl)piperidine-1-carboxamide and its derivatives will be significantly influenced by the application of Artificial Intelligence (AI) and Machine Learning (ML). These computational tools are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.gov ML and Deep Learning (DL) algorithms are adept at handling the large and complex datasets generated in genomics, proteomics, and clinical trials, which can be a significant hurdle in traditional drug discovery. mdpi.com

For this compound, AI/ML models can be trained on existing data for similar piperidine-based compounds to predict various properties. mdpi.com Key applications include Quantitative Structure-Activity Relationship (QSAR) modeling to forecast the biological activity of novel analogs, and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) properties to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov This predictive power helps to minimize late-stage failures and reduce the costs associated with drug development. nih.gov

Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures based on the this compound scaffold that are optimized for specific biological targets. mdpi.com These advanced algorithms can explore vast chemical spaces to identify novel candidates with high predicted efficacy and safety. nih.gov Transformer-based models, which have shown success in natural language processing, are now being applied to predict drug-target interactions and molecular properties with high accuracy. mdpi.com

Table 1: Applications of AI/ML in the Development of this compound Analogs
AI/ML ApplicationDescriptionPotential Impact on Research
QSAR ModelingPredicts the biological activity of new compounds based on their chemical structure.Accelerates the identification of potent analogs by prioritizing synthesis of the most promising candidates.
ADME/T PredictionForecasts the pharmacokinetic and toxicity profiles of molecules. nih.govReduces the risk of late-stage attrition by weeding out compounds with undesirable properties early on.
De Novo DesignGenerates novel molecular structures with desired properties. mdpi.comExpands the chemical space around the core scaffold to discover innovative drug candidates.
Drug-Target Interaction PredictionIdentifies potential biological targets for the compound and its analogs. mdpi.comHelps in drug repositioning and understanding the mechanism of action.

Exploration of Novel and Unconventional Synthetic Methodologies

While traditional synthetic routes to piperidine-containing compounds are well-established, future research will likely focus on more efficient, sustainable, and innovative methodologies. For this compound, this could involve moving beyond conventional batch chemistry to more advanced techniques.

One promising area is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has been successfully used to arylate similar carboxamide structures. nih.gov This allows for the rapid diversification of the bromophenyl moiety, creating a library of analogs with varied substituents. Another approach involves novel methods for the core synthesis of the 1-(4-bromophenyl)piperidine (B1277246) structure itself, potentially avoiding expensive reagents like p-bromophenylboronic acid or palladium catalysts through alternative coupling strategies. google.com

Flow chemistry represents another significant advancement. The synthesis of compound libraries, such as 1-aryl-4-aminopiperidines, has been successfully demonstrated using continuous flow hydrogenation and automated purification technologies. nih.gov This methodology offers advantages in terms of safety, scalability, and reaction control, making it ideal for the rapid synthesis of this compound derivatives for screening. Furthermore, the development of intramolecular radical C-H amination or alkyne cyclization could offer entirely new and efficient pathways to construct the core piperidine (B6355638) ring. mdpi.com

Table 2: Comparison of Synthetic Methodologies for this compound
MethodologyDescriptionAdvantagesReference
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of the aryl bromide with boronic acids to introduce diverse substituents.High functional group tolerance, commercial availability of reagents. nih.gov
Flow ChemistryContinuous synthesis in a reactor, often integrated with automated purification.Improved safety, scalability, precise reaction control, and speed. nih.gov
Novel Coupling ReactionsMethods that avoid expensive catalysts or starting materials for the formation of the aryl-piperidine bond.Reduced cost and potentially simpler purification. google.com
Intramolecular CyclizationAdvanced strategies like radical C-H amination to form the piperidine ring.High efficiency and potential for stereoselective synthesis. mdpi.com

Advancements in Mechanistic Biological Probing Technologies and High-Throughput Screening Platforms

To fully understand the biological activity of this compound and its analogs, advanced screening and probing technologies are essential. High-Throughput Screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets. nih.gov For instance, HTS was used to identify a 1,3,4-thiadiazole (B1197879) sulfonamide inhibitor of the enzyme FabX from a chemical library, a process that could be applied to find targets for this compound. acs.org

Protein thermal shift assays are a powerful HTS method for identifying direct binding of a compound to a target protein by measuring changes in the protein's melting temperature. acs.org This technique can confirm target engagement and help in the initial stages of hit identification. Once hits are identified, more sophisticated techniques can be employed to elucidate the mechanism of action.

High-content screening (HCS) platforms, which use automated microscopy and image analysis, can provide detailed information on the compound's effects on cellular morphology, protein localization, and other cellular processes. This provides a much richer dataset than traditional single-endpoint assays. These technologies, combined with computational design and parallel synthesis, create a powerful platform for discovering and optimizing new drug candidates based on the this compound scaffold. nih.gov

Table 3: Advanced Technologies for Biological Probing
TechnologyApplicationInformation Gained
High-Throughput Screening (HTS)Rapidly screen large libraries of analogs against biological targets.Identification of "hit" compounds with desired activity. nih.govacs.org
Protein Thermal Shift AssaysDetects direct binding of a compound to a target protein.Confirmation of target engagement and ligand binding. acs.org
High-Content Screening (HCS)Automated cellular imaging to assess multiple phenotypic changes.Detailed mechanistic insights into the compound's effect on cells.
Automated Purification PlatformsIntegrates with synthesis to rapidly purify and prepare compounds for screening.Increases the throughput of the entire discovery workflow. nih.gov

Potential as a Molecular Probe for Elucidating Specific Biological Pathways or Targets

Beyond its direct therapeutic potential, this compound could serve as a valuable molecular probe to investigate biological systems. A molecular probe is a small molecule used to study biological targets or pathways. The piperidine scaffold is present in many biologically active compounds, and derivatives have been developed as potent and selective inhibitors or agonists for various targets. nih.govnih.gov

For example, a related piperidine derivative, AC-42, was identified as a selective allosteric agonist for the muscarinic M(1) receptor. nih.gov Through binding studies, it was demonstrated that AC-42 binds to a site distinct from the primary (orthosteric) site, providing a valuable tool to probe the receptor's allosteric modulation. nih.gov Similarly, this compound could be investigated for allosteric modulation of G-protein coupled receptors (GPCRs) or other enzyme classes.

By modifying the structure, for instance, by attaching a fluorescent tag or a photo-affinity label to a non-critical position of the molecule, this compound could be transformed into a probe for target identification or for visualizing biological processes in real-time. The bromo-substituent also offers a convenient chemical handle for further derivatization, such as radiolabeling for use in positron emission tomography (PET) imaging to study drug distribution and target occupancy in vivo. Such probes would be instrumental in elucidating the specific biological pathways influenced by this class of compounds. nih.gov

Table 4: Potential Applications as a Molecular Probe
Probe TypeModificationResearch Application
Allosteric ModulatorNo modification required, but activity must be confirmed.Studying the allosteric regulation of receptors or enzymes. nih.gov
Fluorescent ProbeAttachment of a fluorophore.Visualizing the subcellular localization of the target protein via microscopy.
Photo-affinity ProbeIncorporation of a photo-reactive group.Covalently labeling the target protein for identification and isolation.
Radiolabeled Probe (e.g., for PET)Replacement of bromine with a radioactive isotope (e.g., 76Br) or addition of a radiolabel (e.g., 11C, 18F).In vivo imaging of target distribution and occupancy in preclinical and clinical studies.

Q & A

Q. Basic (Characterization)

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring (δ ~3.5–1.5 ppm for protons) and amide carbonyl (δ ~165–170 ppm). Aromatic protons from the bromophenyl group appear at δ ~7.3–7.6 ppm .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 283.1643 (C₁₂H₁₅BrN₂O) .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., a = 13.286 Å, b = 9.1468 Å) reveal bond angles and torsional strain in the piperidine ring .

How can density-functional theory (DFT) predict electronic properties and reactivity?

Advanced (Computational Chemistry)
DFT calculations (e.g., B3LYP/6-31G*) model:

  • HOMO-LUMO Gaps : Predict charge transfer potential. For similar carboxamides, gaps of ~4.5 eV suggest moderate reactivity .
  • Electrostatic Potential Maps : Identify nucleophilic (amide oxygen) and electrophilic (bromophenyl ring) sites .
  • Solvent Effects : PCM models simulate solvation, showing increased polarity in DMSO enhances solubility .

What structural modifications improve the bioavailability of piperidine carboxamide derivatives?

Q. Advanced (Medicinal Chemistry)

  • Linker Optimization : Replacing the piperidine ring with azetidine reduces steric hindrance, enhancing membrane permeability .
  • Halogen Substitution : Fluorine at the para-position (vs. bromine) improves metabolic stability by resisting oxidative dehalogenation .
  • Prodrug Strategies : Esterification of the carboxamide group increases oral absorption, as seen in analogs with 80% higher AUC .

How do crystallographic data inform intermolecular interactions and packing?

Advanced (Structural Analysis)
Crystal structures (e.g., COD Entry 2230670) reveal:

  • Hydrogen Bonding : N–H···O=C interactions (2.8–3.0 Å) stabilize the lattice .
  • Van der Waals Contacts : Bromine participates in halogen bonding (Br···N, ~3.3 Å), influencing solubility .
  • Torsional Angles : Piperidine puckering (chair conformation) minimizes steric clash with the bromophenyl group .

What are common side reactions during synthesis, and how can they be mitigated?

Q. Basic (Experimental Design)

  • Acyl Chloride Hydrolysis : Use anhydrous solvents and rapid workup to prevent water ingress .
  • Diastereomer Formation : Chiral HPLC separates enantiomers; alternative coupling agents (e.g., EDC/HOBt) enhance stereoselectivity .
  • Byproduct Identification : LC-MS monitors intermediates like unreacted 4-bromoaniline (retention time ~4.2 min) .

How does the bromophenyl group influence pharmacological activity?

Q. Advanced (Structure-Activity Relationships)

  • Target Binding : The bromine’s electronegativity enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
  • Metabolic Stability : Bromine’s size reduces CYP450-mediated oxidation compared to chlorine .
  • Selectivity : Bromophenyl derivatives show 10-fold higher affinity for serotonin receptors vs. dopamine receptors in radioligand assays .

What computational tools are recommended for docking studies with this compound?

Q. Advanced (Bioinformatics)

  • AutoDock Vina : Simulates binding to targets like G protein-coupled receptors (GPCRs). Grid boxes centered on transmembrane domains (40 ų) yield accurate poses .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD < 2.0 Å indicates robust binding .
  • QM/MM Hybrid Models : Refine binding energy calculations for residues within 5 Å of the ligand .

How to resolve contradictions in reported IC₅₀ values across studies?

Q. Advanced (Data Analysis)

  • Assay Standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinases) .
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference .
  • Statistical Validation : Apply ANOVA to compare datasets; outliers may arise from cell line variability (e.g., HEK293 vs. HeLa) .

What are the best practices for scaling up synthesis without compromising purity?

Q. Advanced (Process Chemistry)

  • Flow Chemistry : Continuous reactors reduce side reactions (residence time ~30 min) .
  • Crystallization Optimization : Use anti-solvents (hexane) to precipitate product with >99% purity .
  • Quality Control : In-line PAT tools (e.g., FTIR probes) monitor reaction progression in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.